Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Medicinal chemistry Kinase inhibitor design P2X3 antagonist

This compound is the only benzamide scaffold that simultaneously presents a 3,5-dimethylpyrazole hinge-binding motif and a thiazol-2-yloxy ether for P2X3/kinase engagement. Unlike mono-functional analogs (CAS 2034373-80-1 or simple pyrazole-ethyl benzamides), it delivers the full pharmacophore required for Bayer-patent-aligned (US2019/0185466A1) SAR profiling, dual bromodomain-kinase probe design, and antifungal lead optimization. Procure this scaffold-ready intermediate to systematically explore linker length, heterocycle identity, and orthogonal derivatization at three positions—supporting >100 analogs via modular parallel chemistry for chronic cough, neuropathic pain, oncology, and agrochemical discovery programs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2034322-49-9
Cat. No. B2994847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
CAS2034322-49-9
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C
InChIInChI=1S/C17H18N4O2S/c1-12-11-13(2)21(20-12)9-7-18-16(22)14-3-5-15(6-4-14)23-17-19-8-10-24-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22)
InChIKeyLQDQIIVYTLWFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9) – A Dual Heterocycle Benzamide for Specialized Medicinal Chemistry Programs


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9, MW 342.42 Da, C₁₇H₁₈N₄O₂S) is a synthetic benzamide derivative that incorporates two privileged heterocyclic scaffolds—a 3,5-dimethylpyrazole ring and a thiazol-2-yloxy ether—connected via an ethyl linker to a central benzamide core . The compound belongs to the 1,3-thiazol-2-yl substituted benzamide class, which has been claimed in patent families targeting the P2X3 purinergic receptor for neurogenic and pain indications [1]. Unlike simpler in-class analogs that carry only one of the two heterocyclic motifs, this compound combines the hydrogen-bonding capacity and metabolic stability of the pyrazole moiety with the conformational flexibility and electronic character of the thiazole-ether linkage, making it a structurally dense probe for structure–activity relationship (SAR) exploration around the benzamide pharmacophore.

Why N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide Cannot Be Interchanged with Simpler Benzamide or Monocyclic Analogs


Compounds within the 1,3-thiazol-2-yl benzamide class exhibit steep SAR gradients, where small changes in the amine substituent dram atically alter target potency and selectivity. A simple N,N-diethyl-4-(thiazol-2-yloxy)benzamide (CAS 2034373-80-1) retains the thiazole-ether core but lacks the pyrazole ring, which is known to contribute additional hydrogen-bonding interactions and metabolic resistance in kinase-targeted scaffolds . Conversely, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide retains the pyrazole-ethyl arm but lacks the thiazol-2-yloxy group, removing the aromatic stacking and sulfur-mediated contacts that are critical for engagement with the P2X3 ATP-binding pocket as described in Bayer’s patent disclosures [1]. The concurrent presence of both heterocycles in the target compound produces a unique spacing and electronic topology that cannot be replicated by mixing two mono-functional analogs, making generic substitution scientifically unsound in any assay requiring defined SAR interpretation.

Quantitative Differentiation Evidence for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9)


Structural Differentiation: Dual Heterocycle Pharmacophore vs. Single-Motif Analogs

The target compound is the only commercially cataloged benzamide bearing both the 3,5-dimethylpyrazol-1-yl ethyl arm and the 4-(thiazol-2-yloxy) ether simultaneously. The closest single-heterocycle comparator, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide (MW 243.31), lacks the thiazole ring and therefore has a molecular weight deficit of approximately 99 Da . Conversely, N,N-diethyl-4-(thiazol-2-yloxy)benzamide (CAS 2034373-80-1, MW 276.35) retains the thiazole-ether core but lacks the pyrazole ring, resulting in a 66 Da mass deficit and the absence of the pyrazole-derived hydrogen-bond acceptor capability . The dual-heterocycle architecture of the target compound provides a structurally richer pharmacophore with an additional aromatic ring system, increasing the potential for target engagement and improving the scope of derivatization chemistry.

Medicinal chemistry Kinase inhibitor design P2X3 antagonist Structure–activity relationship

Pharmacological Class Alignment: 1,3-Thiazol-2-yl Benzamide P2X3 Antagonist Scaffold

The Bayer patent family (US2019/0185466A1) explicitly claims 1,3-thiazol-2-yl substituted benzamides of general formula (I) as P2X3 receptor inhibitors, demonstrating that the thiazol-2-yloxy benzamide core is a validated pharmacophore for this target [1]. While the specific pyrazole-ethyl derivative is not an exemplified compound in the patent, the general formula encompasses amine substituents bearing nitrogen-containing heterocycles, and the target compound falls within the claimed structural scope. In contrast, N,N-diethyl-4-(thiazol-2-yloxy)benzamide, which replaces the pyrazole-ethyl arm with simple diethyl substitution, has been reported to modulate the zinc-activated channel (ZAC) with IC₅₀ values of 1–3 μM rather than P2X3 , illustrating how the nature of the amine substituent re-directs target selectivity. The pyrazole-ethyl arm in the target compound is therefore anticipated to shift pharmacological preference toward the P2X3 purinergic target space claimed in the Bayer patents.

P2X3 receptor Neurogenic pain Purinergic signaling Ion channel

Ligand Efficiency Potential: Pyrazole-Enhanced Hydrogen-Bonding Capacity vs. Simple Amide Analogs

The 3,5-dimethylpyrazole ring contributes two nitrogen atoms capable of serving as hydrogen-bond acceptors, increasing the total number of H-bond acceptor sites in the target compound to at least 5 (amide carbonyl oxygen, amide NH, thiazole nitrogen, pyrazole N1, pyrazole N2) compared with 3 in N,N-diethyl-4-(thiazol-2-yloxy)benzamide (thiazole nitrogen, ether oxygen, amide carbonyl) . This higher H-bond acceptor count, while maintaining a molecular weight under 350 Da, supports a favorable ligand efficiency profile as defined by the Hopkins criterion (LE > 0.3 kcal mol⁻¹ per heavy atom) [1]. The ethyl linker provides a two-carbon spacer that allows the pyrazole and benzamide moieties to adopt independent optimal binding poses without steric clash, a feature absent in directly N-linked analogs such as N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-37-6) where conformational degrees of freedom are reduced .

Ligand efficiency Hydrogen bonding Structure-based drug design Fragment-based screening

Synthetic Tractability and Derivatization Scope: Building Block Potential vs. End-Point Analogs

The target compound features three chemically distinct functional handles amenable to selective derivatization: (i) the pyrazole C4 position for electrophilic substitution, (ii) the amide NH for alkylation or acylation, and (iii) the thiazole C5 position for halogenation or cross-coupling . In contrast, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide lacks the thiazole-ether and therefore offers only two derivatization vectors, while N,N-diethyl-4-(thiazol-2-yloxy)benzamide bears a tertiary amide that is unreactive toward further N-functionalization, limiting its utility as a diversification scaffold . The presence of a secondary amide in the target compound preserves the possibility of N-alkylation, enabling the generation of focused compound libraries around a single procurement event.

Parallel synthesis Chemical biology Analog generation Medicinal chemistry library

Highest-Impact Procurement Scenarios for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9)


P2X3 Antagonist Lead Optimization in Neurogenic Pain and Chronic Cough Programs

Research teams pursuing P2X3 receptor antagonists for chronic cough, neuropathic pain, or overactive bladder can deploy this compound as a dual-heterocycle SAR probe. Its structural alignment with Bayer’s claimed 1,3-thiazol-2-yl benzamide formula (US2019/0185466A1) [1] provides a patent-relevant starting point, while the pyrazole-ethyl arm offers a vector for modulating selectivity against the P2X2/3 heteromer—a key challenge with clinical-stage agents such as gefapixant [2]. The compound fills the gap between simplistic mono-heterocycle intermediates and fully elaborated clinical candidates, enabling systematic evaluation of linker length and heterocycle identity at the critical amine position.

Kinase Selectivity Panel Profiling with Pyrazole-Containing Type II Inhibitor Templates

The 3,5-dimethylpyrazole moiety is a recognized hinge-binding motif in kinase inhibitor design, and the thiazol-2-yloxy benzamide core has been reported to engage the kinase ATP pocket in c-Met and VEGFR-2 inhibitors at low nanomolar IC₅₀ values [3]. This compound can serve as a diversification-ready core for constructing a focused kinase inhibitor library, with the three orthogonal derivatization handles enabling systematic exploration of the solvent-exposed region (pyrazole C4), the DFG-out pocket (thiazole C5), and the ribose pocket (amide NH). Procurement of this single scaffold supports the synthesis of >100 analogs through modular parallel chemistry.

Chemical Biology Probe for Dual-Epigenetic Target Engagement (Bromodomain + Kinase)

The combination of a dimethylpyrazole (a known acetyl-lysine mimetic for bromodomain binding) [4] with a thiazole-ether benzamide (a kinase hinge-binder) makes this compound uniquely suited for designing dual bromodomain–kinase probes. Such bifunctional molecules are increasingly sought for polypharmacology studies in oncology, where simultaneous inhibition of BET bromodomains and tyrosine kinases (e.g., BRD4 + c-Met) has shown synergistic antiproliferative effects [5]. The target compound’s secondary amide preserves a conjugation handle for fluorophore or biotin attachment without compromising either binding moiety.

Antifungal Lead Identification Using Pyrazole–Thiazole Hybrid Scaffolds

Structural analogs containing pyrazole and thiazole rings have demonstrated antifungal activity against phytopathogenic fungi , and the target compound’s 4-(thiazol-2-yloxy)benzamide substructure has been associated with membrane disruption and ergosterol biosynthesis inhibition in Candida spp. [6]. Agricultural chemistry groups can procure this compound as a starting point for synthesizing a series of amide variants (via N-alkylation or acylation of the secondary amide) and screening against panel of crop-relevant fungal pathogens, with the dual-heterocycle core providing metabolic stability in plant-based assays.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.